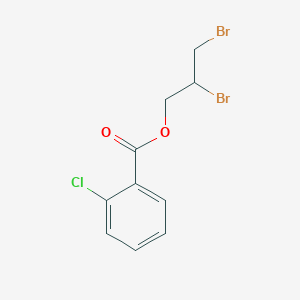![molecular formula C10H20O2S B14739654 3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid CAS No. 5402-66-4](/img/structure/B14739654.png)
3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a sulfanyl group attached to a propanoic acid backbone, with a 2-methylhexan-2-yl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid typically involves the reaction of 2-methylhexan-2-thiol with a suitable propanoic acid derivative. The reaction conditions often include the use of a base to deprotonate the thiol group, followed by nucleophilic substitution to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as bases, and solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation or crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used as electrophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted propanoic acid derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid involves its interaction with molecular targets through its sulfanyl and carboxylic acid groups. These functional groups can form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The pathways involved include enzyme inhibition, modulation of signaling pathways, and interaction with cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2-Ethylhexan-2-yl)sulfanyl]propanoic acid
- 3-[(2-Propylhexan-2-yl)sulfanyl]propanoic acid
- 3-[(2-Butylhexan-2-yl)sulfanyl]propanoic acid
Uniqueness
3-[(2-Methylhexan-2-yl)sulfanyl]propanoic acid is unique due to its specific substituent, which imparts distinct steric and electronic properties. This uniqueness affects its reactivity and interactions, making it a valuable compound for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
5402-66-4 |
|---|---|
Molekularformel |
C10H20O2S |
Molekulargewicht |
204.33 g/mol |
IUPAC-Name |
3-(2-methylhexan-2-ylsulfanyl)propanoic acid |
InChI |
InChI=1S/C10H20O2S/c1-4-5-7-10(2,3)13-8-6-9(11)12/h4-8H2,1-3H3,(H,11,12) |
InChI-Schlüssel |
CJABRWTVUKAJSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C)(C)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14739574.png)

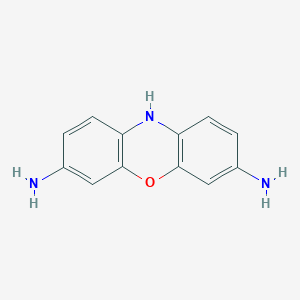
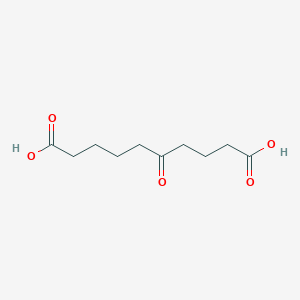




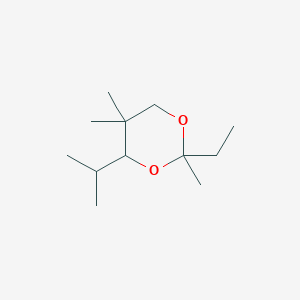
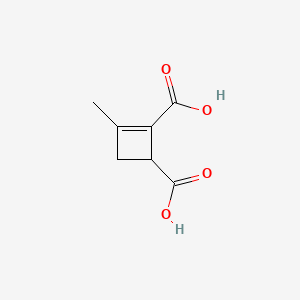
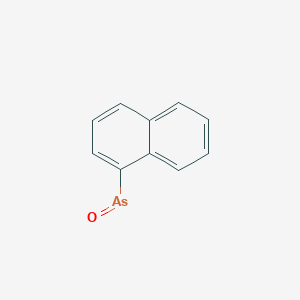
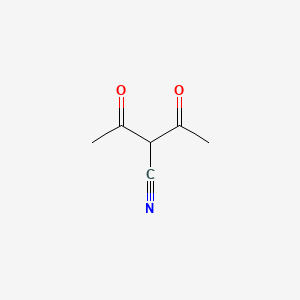
![1-[2-(4-Aminophenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14739645.png)
